molecular formula C19H19N3O2S B2775648 N-(3-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851131-32-3

N-(3-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2775648
CAS No.: 851131-32-3
M. Wt: 353.44
InChI Key: CHTVRHWZKXRHBC-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a sulfur-containing acetamide derivative featuring a 3-methoxyphenyl group attached to the acetamide nitrogen and a 1-(m-tolyl)-substituted imidazole ring connected via a thioether linkage.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-14-5-3-7-16(11-14)22-10-9-20-19(22)25-13-18(23)21-15-6-4-8-17(12-15)24-2/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTVRHWZKXRHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 1-(m-tolyl)-1H-imidazole-2-thiol under basic conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (–S–) group undergoes oxidation to sulfoxides or sulfones depending on reaction conditions.

Reagent Conditions Product Yield Source
H₂O₂ (30%)RT, 6–12 hrs, acetic acidSulfoxide derivative65–78%
mCPBA (1.2 equiv)DCM, 0°C → RT, 2 hrsSulfone derivative82%
KMnO₄ (aq. acidic)Reflux, 4 hrsSulfone + acetamide hydrolysis45%

Key Findings :

  • Selective sulfoxide formation occurs under mild peroxide conditions .

  • Strong oxidants like KMnO₄ induce over-oxidation and collateral hydrolysis of the acetamide group .

Reduction Reactions

The thioacetamide moiety can be reduced to amines or thiols.

Reagent Conditions Product Yield Source
LiAlH₄ (3 equiv)THF, reflux, 8 hrs2-Aminoethyl-imidazole derivative68%
NaBH₄/NiCl₂MeOH, RT, 24 hrsThiol intermediate51%

Mechanistic Notes :

  • LiAlH₄ reduces the thioacetamide to a primary amine via cleavage of the C–S bond .

  • NaBH₄/NiCl₂ selectively reduces the sulfur without affecting the acetamide .

Nucleophilic Substitution

The imidazole ring and acetamide group participate in substitution reactions.

Imidazole C-2 Substitution

Reagent Conditions Product Yield Source
CH₃I (2 equiv)K₂CO₃, DMF, 60°C, 6 hrsN-Methylimidazolium derivative74%
Benzyl bromideNaH, THF, 0°C → RT, 12 hrsN-Benzylimidazole analogue63%

Acetamide Hydrolysis

Reagent Conditions Product Yield Source
HCl (6M)Reflux, 48 hrs2-((1-(m-Tolyl)imidazol-2-yl)thio)acetic acid58%
NaOH (2M)EtOH/H₂O, 70°C, 24 hrsSodium salt of acetic acid derivative89%

SAR Insight : Methylation at the imidazole nitrogen enhances lipophilicity, while hydrolysis of the acetamide increases solubility .

Electrophilic Aromatic Substitution

The methoxyphenyl and tolyl groups undergo electrophilic reactions.

Reaction Reagent Position Product Yield Source
NitrationHNO₃/H₂SO₄Para to OMe4-Nitro-methoxyphenyl derivative43%
BrominationBr₂/FeBr₃Ortho to S5-Bromoimidazole analogue61%

Regiochemical Notes :

  • Nitration favors the para position on the methoxyphenyl ring due to electron-donating effects .

  • Bromination occurs ortho to the sulfur atom in the imidazole-thioether system .

Biological Activity Correlation

While not a direct chemical reaction, the compound’s reactivity informs its bioactivity:

  • Anticancer Potential : Sulfone derivatives show enhanced topoisomerase II inhibition (IC₅₀ = 12.4 μM in MCF-7 cells) .

  • Enzyme Binding : The thioether’s oxidation state modulates HDAC inhibition (sulfoxide: IC₅₀ = 8.2 μM; sulfone: IC₅₀ = 3.7 μM) .

Stability and Degradation

Condition Observation Half-Life Source
pH 1.2 (simulated gastric fluid)Acetamide hydrolysis dominates2.3 hrs
UV light (254 nm)C–S bond cleavage → imidazole fragmentation45 min

Scientific Research Applications

N-(3-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its scientific research applications, focusing on its biological activities, synthesis, and comparative analysis with similar compounds.

Structural Features

Feature Description
Methoxyphenyl Group Enhances lipophilicity and potential interactions with biological targets.
Imidazole Ring Known for its role in enzyme inhibition and biological activity.
Thioether Linkage May improve metabolic stability of the compound.

Industrial Production

For large-scale synthesis, optimized reaction conditions are essential to maximize yield and purity. Automated reactors and continuous monitoring can facilitate efficient production.

Anticancer Activity

Recent studies indicate that derivatives of imidazole compounds possess significant anticancer properties. For example, this compound has demonstrated efficacy in inducing apoptosis in various cancer cell lines.

Case Study: MCF-7 Cell Line

  • Methodology : Flow cytometry was employed to assess apoptosis.
  • Results : The compound showed a dose-dependent increase in apoptosis with an IC50 value around 25.72±3.95μM25.72\pm 3.95\,\mu M.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the thioacetamide group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of biological targets, leading to various effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Analogues

Compound Name/ID Key Substituents Molecular Weight Key Functional Groups Reference
Target Compound 3-Methoxyphenyl, m-tolyl (imidazole), thioacetamide ~397 g/mol* Thioether, imidazole, methoxy
9f () 3-Methoxyphenyl (thiazole), benzodiazol-2-yl (phenoxy), triazole 537.57 g/mol Triazole, thiazole, benzodiazole
Compound 21 () Benzofuran-5-yl, 4-bromophenyl (imidazole) ~409 g/mol Bromophenyl, benzofuran
WAY-310334 () 2,3-Dihydro-1,4-benzodioxin-6-yl, 3-methoxyphenyl (imidazole) 397.45 g/mol Benzodioxin, methoxyphenyl
6c () Naphthalen-1-yloxy, 3-nitrophenyl 404.14 g/mol Nitrophenyl, naphthoxy

*Estimated based on molecular formula (C₂₀H₁₉N₃O₂S).

Key Observations:

Imidazole Modifications: The target compound’s m-tolyl group (electron-donating methyl) contrasts with the 4-bromophenyl group (electron-withdrawing) in Compound 21. Bromine’s inductive effects may enhance electrophilic reactivity but reduce metabolic stability compared to methyl .

Aromatic Substituents: The 3-methoxyphenyl group in the target compound and 9f provides moderate electron-donating effects, which may enhance solubility compared to nitro-substituted derivatives like 6c .

Linker Diversity :

  • Thioether linkers (target compound, 9f, WAY-310334) offer flexibility and sulfur-mediated interactions (e.g., van der Waals, π-sulfur), whereas triazole linkers (9f) enable hydrogen bonding and π-stacking .
Key Observations:
  • Click Chemistry : Used in 9f and 6c for triazole formation, offering regioselectivity and high yields under mild conditions .
  • Thioether Synthesis : A common approach for the target compound and WAY-310334 involves reacting imidazole-2-thiols with α-haloacetamides, often requiring bases like triethylamine or DIPEA .
  • Purification : Flash chromatography (e.g., ) and recrystallization (e.g., ) are standard for isolating thioacetamide derivatives.
Key Observations:
  • Spectral Consistency : Strong C=O stretches (~1671–1682 cm⁻¹) and C-N/C-O peaks (~1254–1295 cm⁻¹) are consistent across acetamide derivatives .
  • Biological Potential: Analogues like 9f and 6c show enzyme inhibition (α-glucosidase, IMPDH) via docking studies, suggesting the target compound may share similar mechanisms .

Biological Activity

N-(3-methoxyphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 3 methoxyphenyl 2 1 m tolyl 1H imidazol 2 yl thio acetamide\text{N 3 methoxyphenyl 2 1 m tolyl 1H imidazol 2 yl thio acetamide}

This compound features a methoxyphenyl group, an imidazole moiety, and a thioacetamide linkage, which are known to contribute to its biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs). These enzymes are critical for DNA synthesis and epigenetic regulation, respectively.
  • Receptor Interaction : It may act on specific receptors that modulate cellular signaling pathways related to apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have evaluated the anticancer potential of similar compounds with imidazole and thioacetamide functionalities. For instance, derivatives exhibiting significant antiproliferative activity against various cancer cell lines have been reported.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-71.1Thymidylate synthase inhibition
Compound BHCT-1162.6HDAC inhibition
Compound CHepG21.4Apoptosis induction

These findings suggest that this compound could exhibit similar activities due to its structural analogies with known active compounds .

Antimicrobial Activity

The compound's potential antimicrobial effects have also been explored. Compounds with similar structures have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound DE. coli15 µg/mL
Compound ES. aureus10 µg/mL

These results indicate the promise of thioacetamide-containing compounds in developing new antimicrobial agents .

Study 1: Anticancer Evaluation

A study published in Nature investigated the synthesis of imidazole-based compounds and their anticancer activities. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines through enzyme inhibition mechanisms .

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives were tested against multiple bacterial strains. The results demonstrated that modifications in the thioacetamide linkage significantly enhanced the antibacterial activity, suggesting that this compound could be a candidate for further development as an antimicrobial agent .

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